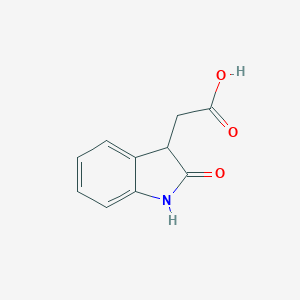

(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Description

2-oxindole-3-acetic acid is a member of the class of oxindoles that is 2-oxindole carrying a carboxymethyl substituent at position 3. It has a role as a plant metabolite. It is a monocarboxylic acid, a member of indole-3-acetic acids and a member of oxindoles. It is a tautomer of a 2-hydroxy-(indol-3-yl)acetic acid.

Properties

IUPAC Name |

2-(2-oxo-1,3-dihydroindol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-4,7H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGMGHZPXRDCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952164 | |

| Record name | (2-Hydroxy-3H-indol-3-yl)acetato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2971-31-5 | |

| Record name | Oxindole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2971-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxindole-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002971315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Hydroxy-3H-indol-3-yl)acetato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146 °C | |

| Record name | xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, also known as 2-oxindole-3-acetic acid (OxIAA), is a naturally occurring molecule of significant interest in plant biology and potentially in medicinal chemistry. It is recognized as a major catabolite of the principal plant hormone indole-3-acetic acid (IAA), playing a crucial role in auxin homeostasis.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, biological role, and relevant experimental protocols.

Chemical Properties

This compound is a solid, off-white to pale brown compound.[3][4] A summary of its key chemical and physical properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-oxo-1,3-dihydroindol-3-yl)acetic acid | |

| Synonyms | 2-Oxindole-3-acetic acid, OxIAA, (2-oxoindolin-3-yl)acetic acid | [3] |

| CAS Number | 2971-31-5 | [5] |

| Molecular Formula | C₁₀H₉NO₃ | [3] |

| Molecular Weight | 191.18 g/mol | [3] |

| Melting Point | 146 °C | [3][6] |

| Boiling Point | 445.2±38.0 °C (Predicted) | [4][7] |

| Water Solubility | 11880 mg/L @ 25 °C (Estimated) | [8] |

| logP (Predicted) | 0.3 - 1.47 | [3][8][9] |

| pKa (Predicted, Strongest Acidic) | 3.74 - 4.21 | [4][8][9] |

Synthesis and Purification

Example Experimental Protocol: Microwave-Assisted Synthesis of (3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid[10]

This protocol describes a general method that can be adapted for the synthesis of various substituted (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acids.

Materials:

-

Isatin derivative (1 eq.)

-

Malonic acid (2.2 eq.)

-

Dioxane

-

Triethylamine (1.5 eq.)

-

10% HCl

-

Ethyl acetate (EtOAc)

-

Anhydrous Na₂SO₄

Procedure:

-

To a solution of the isatin derivative in dioxane, add malonic acid and triethylamine.

-

The reaction mixture is subjected to microwave irradiation (e.g., 360W for 2 minutes, with cycles of cooling and irradiation).

-

After the reaction is complete, the mixture is evaporated to dryness in vacuo.

-

The residue is washed with 10% HCl.

-

The product is dissolved in ethyl acetate, dried over anhydrous Na₂SO₄, and the solvent is removed in vacuo to yield the crude product.

Purification: Purification of the crude product can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Biological Activity and Signaling Pathway

This compound is a key player in the metabolic pathway of auxin, the primary plant growth hormone.[2][11] It is an oxidized and largely inactive form of indole-3-acetic acid (IAA).[1] The conversion of IAA to OxIAA is an irreversible process that helps regulate auxin levels within the plant.[1]

Auxin Catabolic Pathway

The catabolism of IAA to OxIAA and its subsequent glucosylation is a critical pathway for maintaining auxin homeostasis in plants like Arabidopsis thaliana.[2][12] This pathway prevents the over-accumulation of the active hormone IAA. The enzyme UDP-glucosyltransferase 74D1 (UGT74D1) has been identified as the catalyst for the glucosylation of OxIAA to form OxIAA-glucoside (OxIAA-Glc).[2]

References

- 1. academic.oup.com [academic.oup.com]

- 2. UGT74D1 catalyzes the glucosylation of 2-oxindole-3-acetic acid in the auxin metabolic pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxindole-3-acetic acid | C10H9NO3 | CID 3080590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2971-31-5 CAS MSDS (2-oxindole-3-acetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Showing Compound Oxindole-3-acetic acid (FDB014206) - FooDB [foodb.ca]

- 7. 2-oxindole-3-acetic acid | 2971-31-5 [amp.chemicalbook.com]

- 8. Human Metabolome Database: Showing metabocard for xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid (HMDB0035514) [hmdb.ca]

- 9. ContaminantDB: Oxindole-3-acetic acid [contaminantdb.ca]

- 10. Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species [frontiersin.org]

- 12. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of Oxindole-3-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxindole-3-acetic acid (OxIAA) is a pivotal catabolite of the primary plant auxin, indole-3-acetic acid (IAA). Its formation represents a key regulatory mechanism in maintaining auxin homeostasis, which is crucial for numerous aspects of plant growth and development. Beyond its established role in botany, the oxindole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This technical guide provides an in-depth overview of the core physicochemical characteristics of oxindole-3-acetic acid, detailed experimental protocols for its synthesis and analysis, and a visualization of its central role in auxin signaling pathways. This document is intended to serve as a comprehensive resource for researchers in plant biology, chemical synthesis, and drug discovery.

Physicochemical Properties

Oxindole-3-acetic acid is a solid, off-white to pale brown compound.[1] A summary of its key physicochemical properties is presented in the tables below. These parameters are essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [2] |

| Molecular Weight | 191.18 g/mol | [2] |

| Melting Point | 146 °C | [2] |

| Physical Description | Solid | [2] |

| Solubility | Slightly soluble in DMSO and Methanol.[1] Water solubility is predicted to be 0.66 g/L. | [3] |

| pKa (Strongest Acidic) | 3.74 (Predicted) | [3] |

| logP | 0.43 (Predicted) | [3] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Source |

| ¹³C NMR | Spectral data available in public databases. | [2] |

| Mass Spectrometry (MS/MS, negative ion mode) | Precursor [M-H]⁻: 190.05. Major fragments at m/z 146.06732 (100%), 144.04735 (37.78%), 131.03932 (36.30%). | [2] |

| Mass Spectrometry (GC-MS) | Major fragments at m/z 145, 117, 191. | [2] |

| UV-Vis Spectroscopy | Absorption maxima are expected in the range of 200-300 nm, characteristic of the indole chromophore. |

Experimental Protocols

Synthesis of Oxindole-3-Acetic Acid

A common method for the synthesis of oxindole-3-acetic acid is through the oxidation of indole-3-acetic acid. While various oxidizing agents can be employed, a frequently cited method in the literature involves enzymatic oxidation, mimicking the biological pathway. For chemical synthesis, a mild oxidizing agent is preferred to avoid over-oxidation and degradation of the indole ring.

Protocol: Oxidation of Indole-3-Acetic Acid

-

Dissolution: Dissolve Indole-3-acetic acid (IAA) in an appropriate organic solvent such as a mixture of acetonitrile and water.

-

Oxidation: Introduce a suitable oxidizing agent. A common laboratory method involves the use of a peroxidase enzyme (e.g., horseradish peroxidase) in the presence of a peroxide (e.g., hydrogen peroxide) and a phenolic cofactor. Alternatively, chemical oxidants like N-bromosuccinimide (NBS) in an aqueous solvent can be used under carefully controlled conditions (temperature and stoichiometry).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, quench any remaining oxidizing agent. This can be achieved by adding a reducing agent like sodium thiosulfate.

-

Extraction: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Characterization: Confirm the identity and purity of the synthesized oxindole-3-acetic acid using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Analysis of Oxindole-3-Acetic Acid by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of oxindole-3-acetic acid in complex biological matrices.

Protocol: Quantification in Plant Tissue

-

Sample Preparation (Solid-Phase Extraction):

-

Homogenize the plant tissue in a suitable extraction solvent (e.g., 80% methanol).

-

Acidify the extract with an acid such as acetic acid.

-

Activate a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with a weak acidic solution (e.g., 0.1% acetic acid) to remove interfering compounds.

-

Elute the oxindole-3-acetic acid with a higher concentration of organic solvent (e.g., 80% methanol).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC analysis.[4]

-

-

HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., Kinetex C18, 100Å, 50 x 2.1 mm, 1.7 µm) is commonly used.[4]

-

Mobile Phase: A gradient elution using water (A) and methanol (B), both containing 0.1% acetic acid, is effective.[4]

-

Gradient Program: A typical gradient could be: 0 min - 10% B, 11.5 min - 60% B, 11.75 min - 100% B, 14.75 min - 100% B, 15 min - 10% B.[4]

-

Flow Rate: 0.3 mL/min.[4]

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the detection of the deprotonated molecule [M-H]⁻.

-

Multiple Reaction Monitoring (MRM): Monitor the transition from the precursor ion (m/z 190.05) to a specific product ion (e.g., m/z 146.06). This provides high selectivity and sensitivity.

-

Collision Energy: Optimize the collision energy to achieve maximum fragmentation of the precursor ion into the desired product ion.

-

Biological Role and Signaling Pathway

Oxindole-3-acetic acid is a key player in the catabolism of indole-3-acetic acid, the most abundant natural auxin in plants. The conversion of IAA to OxIAA is an irreversible process that leads to the inactivation of the hormone. This metabolic pathway is crucial for maintaining appropriate auxin levels, which is essential for regulating a wide array of developmental processes.

IAA Catabolism Pathway

The primary pathway for the formation of oxindole-3-acetic acid involves the oxidation of indole-3-acetic acid. This process can be further elaborated into a multi-step enzymatic pathway within the plant cell.

Caption: The enzymatic pathway of IAA catabolism to oxIAA.

Pathway Description:

-

Conjugation: Active Indole-3-acetic acid (IAA) is first conjugated to amino acids, primarily aspartate and glutamate, by GH3 (GRETCHEN HAGEN 3) enzymes . This step can be a reversible storage mechanism.[1]

-

Oxidation: The IAA-amino acid conjugates are then irreversibly oxidized by DAO (DIOXYGENASE FOR AUXIN OXIDATION) enzymes to form oxIAA-amino acid conjugates.[1]

-

Hydrolysis: Finally, ILR1/ILL (IAA-LEUCINE RESISTANT1/ILR1-LIKE) amidohydrolases hydrolyze the oxIAA-amino acid conjugates to release the inactive oxindole-3-acetic acid (oxIAA).[1]

This pathway highlights a sophisticated mechanism for the fine-tuning of auxin levels within the plant, where conjugation precedes irreversible oxidation.

Experimental Workflow for Metabolite Analysis

The analysis of oxindole-3-acetic acid and related metabolites from biological samples follows a structured workflow to ensure accurate and reproducible results.

Caption: A typical experimental workflow for oxIAA analysis.

Relevance in Drug Development

The oxindole core is a prominent scaffold in medicinal chemistry due to its versatile biological activities. It is found in numerous approved drugs and clinical candidates. The structural features of oxindole-3-acetic acid, including the lactam ring and the carboxylic acid side chain, provide multiple points for chemical modification to explore structure-activity relationships (SAR). Its role as a key intermediate allows for the synthesis of a diverse library of compounds for screening against various therapeutic targets.[5]

Conclusion

Oxindole-3-acetic acid is a molecule of significant interest in both plant biology and medicinal chemistry. A thorough understanding of its physicochemical properties is fundamental for its application in research. The detailed experimental protocols provided in this guide for its synthesis and analysis offer a practical resource for scientists. Furthermore, the visualization of its role in the auxin catabolic pathway underscores its importance in regulating plant growth and development. The continued exploration of oxindole-3-acetic acid and its derivatives holds promise for advancements in both agriculture and human health.

References

- 1. The main oxidative inactivation pathway of the plant hormone auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxindole-3-acetic Acid, an Indole-3-acetic Acid Catabolite in Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. 2-(2-Oxoindolin-3-yl)acetic acid [myskinrecipes.com]

The Natural Occurrence of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, commonly known as oxindole-3-acetic acid (OxIAA), is a naturally occurring catabolite of the principal plant hormone indole-3-acetic acid (IAA). As the primary product of irreversible IAA degradation, OxIAA plays a crucial role in regulating auxin homeostasis, thereby influencing a myriad of plant growth and developmental processes. This technical guide provides a comprehensive overview of the natural occurrence of OxIAA in plants, detailing its biosynthesis, catabolism, and quantitative distribution. Furthermore, it offers in-depth experimental protocols for its quantification and visual representations of the associated biochemical pathways.

Quantitative Distribution of OxIAA in Plant Tissues

The concentration of OxIAA varies significantly among different plant species and tissues, reflecting the dynamic nature of auxin metabolism. Tissues with high rates of auxin turnover generally exhibit higher levels of OxIAA. The following table summarizes the reported quantitative data for endogenous OxIAA in several model plant species.

| Plant Species | Tissue | Concentration | Reference(s) |

| Arabidopsis thaliana | Roots | 74 pg/mg fresh weight | [1] |

| Expanding Leaves (3-4) | High levels | [1] | |

| Old Leaves | ~8 pg/mg fresh weight | [1] | |

| Cotyledons | ~8 pg/mg fresh weight | [1] | |

| Zea mays | Shoot | ~ equal to free IAA; 62 pmol/shoot | [2][3] |

| Endosperm | ~ equal to free IAA | [2] | |

| Kernel | - | [3] | |

| Pisum sativum (Pea) | Shoots | Major metabolites are oxIAA-amino acid conjugates | [4] |

| Roots | Major metabolites are oxIAA-amino acid conjugates | [4] | |

| Cotyledons | Major metabolites are oxIAA-amino acid conjugates | [4] |

Note: Data for Pisum sativum indicates the prevalence of oxIAA-amino acid conjugates, suggesting active OxIAA production and subsequent conjugation. Direct quantitative data for free OxIAA in pea is still emerging.

Biosynthesis and Catabolism of OxIAA

The formation and subsequent breakdown of OxIAA are key regulatory points in controlling the levels of active IAA.

Biosynthesis of OxIAA from IAA

The primary route for OxIAA biosynthesis is the direct oxidation of IAA. This reaction is catalyzed by a class of enzymes known as DIOXYGENASE FOR AUXIN OXIDATION (DAO) .[2][5] These enzymes are part of the 2-oxoglutarate and Fe(II)-dependent dioxygenase superfamily.[5] In Arabidopsis thaliana, two key enzymes, AtDAO1 and AtDAO2, have been identified as the primary catalysts for this conversion.[2] The oxidation of IAA to OxIAA is considered an irreversible step in auxin catabolism, effectively removing active auxin from the cellular pool.[6]

Figure 1. Biosynthesis of OxIAA from IAA.

Catabolism of OxIAA

Following its formation, OxIAA can be further metabolized, primarily through conjugation with sugars or amino acids. In Zea mays, a major catabolic pathway involves the hydroxylation of OxIAA to 7-hydroxy-2-oxindole-3-acetic acid, which is then glucosylated to form 7-hydroxy-2-oxindole-3-acetic acid-7'-O-beta-D-glucopyranoside.[7] In Arabidopsis, OxIAA can be conjugated to glucose to form oxIAA-glucoside (oxIAA-glc), which is the most abundant auxin metabolite in this species.[4][8] Additionally, OxIAA can be conjugated with amino acids such as aspartate and glutamate.[4]

Figure 2. Catabolic pathways of OxIAA.

Experimental Protocols

Accurate quantification of OxIAA is essential for understanding its physiological roles. The following sections provide detailed methodologies for the extraction, purification, and analysis of OxIAA from plant tissues.

Extraction and Purification of OxIAA

This protocol is adapted from methodologies used for the analysis of auxin metabolites in various plant species.[4][9]

Materials:

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction buffer: 50 mM sodium phosphate buffer (pH 7.0) containing 0.1% (w/v) sodium diethyldithiocarbamate

-

Internal standard: [13C6]-OxIAA

-

Acetone

-

Methanol

-

0.1% Acetic acid in water

-

80% Methanol

-

Solid-phase extraction (SPE) columns (e.g., C18)

-

Centrifuge

-

Vacuum concentrator

Procedure:

-

Harvest plant tissue (50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a microcentrifuge tube and add 1 mL of ice-cold extraction buffer.

-

Add a known amount of [13C6]-OxIAA internal standard to each sample for accurate quantification.

-

Vortex the sample thoroughly and incubate on a shaker for 1 hour at 4°C.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and transfer to a new tube.

-

Solid-Phase Extraction (SPE) Purification:

-

Activate the C18 SPE column by washing with 1 mL of methanol followed by 1 mL of water.

-

Acidify the supernatant to pH 2.7 with 1 M HCl.

-

Load the acidified supernatant onto the activated SPE column.

-

Wash the column with 1 mL of 0.1% acetic acid in water to remove polar impurities.

-

Elute the auxins with 1 mL of 80% methanol.

-

-

Evaporate the eluate to dryness using a vacuum concentrator.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Figure 3. Workflow for OxIAA extraction and purification.

LC-MS/MS Quantification of OxIAA

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of OxIAA.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system.

-

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

MS/MS Conditions (example for ESI in negative mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: -3.0 kV

-

Cone Voltage: -30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Multiple Reaction Monitoring (MRM) Transitions:

-

OxIAA: Precursor ion (m/z) 190.0 -> Product ion (m/z) 146.0

-

[13C6]-OxIAA: Precursor ion (m/z) 196.0 -> Product ion (m/z) 152.0

-

Quantification: Quantification is achieved by comparing the peak area ratio of the endogenous OxIAA to the [13C6]-OxIAA internal standard against a calibration curve prepared with known concentrations of both compounds.

GC-MS Quantification of OxIAA

Gas chromatography-mass spectrometry (GC-MS) provides an alternative method for OxIAA quantification, which requires derivatization to increase volatility.

Derivatization (Methylation):

-

Dry the purified extract completely under a stream of nitrogen.

-

Add 20 µL of methanol and 80 µL of a freshly prepared ethereal solution of diazomethane.

-

Incubate at room temperature for 10 minutes.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the derivatized sample in 50 µL of ethyl acetate for GC-MS analysis.

-

Caution: Diazomethane is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

-

Derivatization (Silylation):

-

Dry the purified extract completely.

-

Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 20 µL of pyridine.

-

Heat at 70°C for 30 minutes.

-

The sample is ready for GC-MS analysis.

GC-MS Conditions (example):

-

Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 280°C, hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-400

-

-

Selected Ion Monitoring (SIM) ions for methylated OxIAA: m/z 205 (M+), 146.

Conclusion

This compound is a key metabolite in the regulation of auxin homeostasis in plants. Its formation through the oxidative degradation of IAA represents a critical control point for modulating active auxin levels. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and scientists in the fields of plant biology, biochemistry, and drug development. A thorough understanding of the natural occurrence and metabolism of OxIAA will be instrumental in elucidating the intricate mechanisms of auxin signaling and its impact on plant growth and development, and may offer novel targets for the development of plant growth regulators and herbicides.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Auxin Regulation of the Gibberellin Pathway in Pea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Indole-3-Acetic Acid Levels in the Slender Pea and Other Pea Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Distribution and Metabolism of Auxin Herbicides in Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Oxindole-3-Acetic Acid: A Key Regulator of Auxin Homeostasis in Plants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxindole-3-acetic acid (OxIAA) has emerged as a critical player in the intricate network of plant hormone regulation. Once considered an inactive degradation product of the primary auxin, indole-3-acetic acid (IAA), recent research has unveiled its multifaceted role as a key metabolite in maintaining auxin homeostasis. This technical guide provides a comprehensive overview of the biosynthesis, degradation, and physiological significance of OxIAA. It delves into the molecular mechanisms governing its formation and its impact on auxin signaling pathways. Detailed experimental protocols for the quantification and study of OxIAA are presented, alongside quantitative data summarizing its endogenous levels and biological activity. Furthermore, this guide utilizes visual diagrams to elucidate complex signaling cascades and experimental workflows, offering a valuable resource for researchers in plant biology, agricultural science, and drug development seeking to understand and manipulate auxin-regulated processes.

Introduction

Auxins, with indole-3-acetic acid (IAA) as the principal form, are fundamental for virtually every aspect of plant growth and development, from embryogenesis to fruit ripening[1][2][3]. The precise spatial and temporal distribution of IAA is tightly controlled through a complex interplay of biosynthesis, transport, and catabolism[1][4]. The irreversible oxidative degradation of IAA to 2-oxindole-3-acetic acid (OxIAA) is a major pathway for inactivating this potent phytohormone[1][5][6]. This process is not merely a disposal mechanism but a sophisticated regulatory node that fine-tunes auxin gradients and cellular responses. Understanding the dynamics of OxIAA metabolism is therefore paramount for comprehending and potentially manipulating plant growth and development.

Biosynthesis and Metabolism of Oxindole-3-Acetic Acid

The formation of OxIAA is a crucial step in the irreversible catabolism of IAA. This section details the enzymatic conversion of IAA to OxIAA and the subsequent metabolic fate of this compound.

The DAO Pathway: Oxidation of IAA to OxIAA

The primary route for OxIAA biosynthesis in plants involves the direct oxidation of IAA. This reaction is catalyzed by a class of enzymes known as DIOXYGENASE FOR AUXIN OXIDATION (DAO)[1].

-

Enzymatic Reaction: DAO enzymes are 2-oxoglutarate-dependent-Fe(II) dioxygenases that catalyze the conversion of IAA to OxIAA[1]. The Arabidopsis genome encodes at least two functional DAO enzymes, DAO1 and DAO2[7].

-

Substrate Specificity: While DAO1 can directly oxidize free IAA, it exhibits a preference for IAA-amino acid conjugates, particularly IAA-Aspartate (IAA-Asp) and IAA-Glutamate (IAA-Glu)[7][8]. This suggests a close interplay between auxin conjugation and degradation pathways.

The GH3-ILR1-DAO Pathway: An Integrated Route to Inactivation

Recent evidence points to a more complex and integrated pathway for auxin inactivation involving conjugation prior to oxidation[7][8].

-

Conjugation by GH3 Enzymes: The GRETCHEN HAGEN 3 (GH3) family of enzymes catalyzes the conjugation of IAA to amino acids, primarily forming IAA-Asp and IAA-Glu[8].

-

Oxidation of Conjugates: These IAA-amino acid conjugates are then oxidized by DAO enzymes to form oxIAA-amino acid conjugates (oxIAA-AAs)[7][8].

-

Hydrolysis by ILR1/ILL Hydrolases: Finally, hydrolases such as IAA-LEUCINE RESISTANT1 (ILR1) and ILR1-LIKE (ILL) cleave the amino acid moiety from oxIAA-AAs to release free OxIAA[8].

This multi-step pathway provides additional layers of regulation for controlling the levels of active auxin.

Further Metabolism of OxIAA

OxIAA is not an inert end product and can be further modified, primarily through glucosylation.

-

Glucosylation: The enzyme UGT74D1, a UDP-glucosyltransferase, has been shown to catalyze the glucosylation of OxIAA to form OxIAA-glucoside (OxIAA-Glc)[9]. This modification can alter the solubility and compartmentalization of the molecule.

-

Hydroxylation: In some species like Zea mays, OxIAA can be hydroxylated to 7-hydroxyoxindole-3-acetic acid, which is then glucosylated[10].

The metabolic network surrounding IAA and OxIAA is intricate, with multiple pathways contributing to the precise regulation of auxin levels.

Physiological Role and Biological Activity of Oxindole-3-Acetic Acid

Contrary to early assumptions, the role of OxIAA extends beyond being a simple breakdown product. While it possesses significantly lower biological activity than IAA, its formation is a key regulatory event.

Inactivity in Auxin-Mediated Growth and Gene Expression

Numerous studies have demonstrated that OxIAA is largely inactive in classic auxin bioassays.

-

Root Elongation: High concentrations of OxIAA, often over 1000 times that of IAA, are required to elicit any morphological effect on root elongation[5][11].

-

Gene Expression: OxIAA does not induce the expression of auxin-responsive reporter genes such as DR5rev:GFP, even at high concentrations and with prolonged exposure[5][12].

-

Auxin Transport: OxIAA is not actively transported across cell membranes by auxin influx or efflux carriers[5][13].

Modulation of Auxin Signaling

Despite its low intrinsic activity, OxIAA can influence auxin signaling, potentially acting as a weak antagonist.

-

Interaction with Auxin Co-receptors: In vitro assays have shown that OxIAA can promote the interaction between the TRANSPORT INHIBITOR RESPONSE1 (TIR1) auxin co-receptor and certain AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) repressor proteins, such as IAA7[5][7]. However, IAA readily outcompetes OxIAA for this interaction[7]. This suggests that under specific cellular conditions with low IAA and high OxIAA levels, OxIAA might play a role in modulating the stability of Aux/IAA proteins[7].

The primary physiological role of OxIAA formation is the irreversible removal of active IAA, thereby contributing to the establishment and maintenance of auxin gradients that are crucial for developmental processes[5].

Quantitative Data on Oxindole-3-Acetic Acid

The endogenous levels of OxIAA vary depending on the plant species, tissue type, and developmental stage. The following tables summarize key quantitative data from the literature.

| Plant Species | Tissue | Endogenous Concentration of IAA (pmol/g FW) | Endogenous Concentration of OxIAA (pmol/g FW) | Reference |

| Arabidopsis thaliana (Col-0) | Roots (10-day-old) | ~25 | ~50 | [6] |

| Arabidopsis thaliana (sur1-3 mutant) | Roots (10-day-old) | ~1500 | ~4000 | [6] |

| Arabidopsis thaliana (sur2-1 mutant) | Roots (10-day-old) | ~800 | ~2500 | [6] |

| Zea mays | Shoot | Approximately equal to IAA | Approximately equal to IAA | [14][15] |

| Zea mays | Endosperm | Approximately equal to IAA | Approximately equal to IAA | [14][15] |

| Zea mays (4-day-old seedling) | Shoot | 62 pmol/shoot | 62 pmol/shoot | [10] |

| Zea mays (4-day-old seedling) | Kernel | - | 4.8 nmol/plant | [10] |

| Table 1: Endogenous Concentrations of IAA and OxIAA in Different Plant Tissues. |

| Compound | Bioassay | Concentration for 50% Inhibition of Root Growth | Reference |

| IAA | Arabidopsis thaliana root elongation | ~0.1 µM | [5] |

| OxIAA | Arabidopsis thaliana root elongation | >100 µM | [5] |

| Table 2: Comparative Biological Activity of IAA and OxIAA. |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological activity assessment of OxIAA.

Extraction and Quantification of OxIAA by HPLC-MS/MS

This protocol is adapted for the analysis of auxin metabolites in plant tissues.

1. Sample Preparation and Extraction:

-

Freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Add 1 mL of ice-cold extraction buffer (e.g., 80% acetone in water containing 2.5 mM diethyl dithiocarbamate[16] or methanol/water/acetic acid).

-

Include isotopically labeled internal standards ([¹³C₆]-IAA, D₂-OxIAA) for accurate quantification.

-

Shake vigorously and incubate at -20°C for 1 hour.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the auxins with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen.

3. HPLC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., 10% methanol).

-

Inject the sample onto a reverse-phase C18 column (e.g., Kinetex C18, 100A, 50 x 2.1 mm, 1.7 µm)[8].

-

Use a gradient elution with a mobile phase consisting of 0.1% acetic acid in water (A) and 0.1% acetic acid in methanol (B)[8]. A typical gradient could be: 0 min – 10% B, 11.5 min – 60% B, 11.75 min – 100% B, 14.75 min – 100% B, 15 min – 10% B[8].

-

The flow rate is typically 0.3 mL/min[8].

-

Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Root Elongation Bioassay

This bioassay is used to assess the biological activity of OxIAA compared to IAA.

-

Plant Material: Arabidopsis thaliana (e.g., Col-0) seedlings.

-

Growth Medium: Prepare Murashige and Skoog (MS) agar plates containing a range of concentrations of IAA and OxIAA (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).

-

Assay:

-

Sterilize and stratify Arabidopsis seeds.

-

Germinate seeds on standard MS plates.

-

Transfer 4-5 day old seedlings to the plates containing the different concentrations of IAA and OxIAA.

-

Incubate the plates vertically in a growth chamber.

-

Measure the primary root length after a defined period (e.g., 3-5 days).

-

Calculate the percentage of root growth inhibition relative to the control.

-

Signaling Pathways and Experimental Workflows

Visual diagrams are provided to illustrate the key pathways and experimental procedures discussed in this guide.

Figure 1. The main pathways of IAA metabolism leading to the formation of OxIAA.

Figure 2. Simplified model of auxin signaling and the potential influence of OxIAA.

References

- 1. Auxin catabolism unplugged: Role of IAA oxidation in auxin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. goldbio.com [goldbio.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UGT74D1 catalyzes the glucosylation of 2-oxindole-3-acetic acid in the auxin metabolic pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Oxindole-3-acetic Acid, an Indole-3-acetic Acid Catabolite in Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to the Biological Synthesis of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, commonly known as oxindole-3-acetic acid (oxIAA), is the principal catabolite of the plant hormone indole-3-acetic acid (IAA). The irreversible oxidation of IAA to oxIAA is a critical mechanism for regulating auxin homeostasis, which in turn governs numerous aspects of plant growth and development. This technical guide provides a comprehensive overview of the biological synthesis of oxIAA, focusing on the enzymatic pathways, quantitative data, detailed experimental protocols, and the associated regulatory and signaling networks. This document is intended to be a valuable resource for researchers in plant biology, biochemistry, and drug development who are interested in the intricacies of auxin metabolism and its potential for manipulation.

The Core Biosynthetic Pathway: Oxidation of Indole-3-Acetic Acid

The primary route for the biological synthesis of this compound is the direct oxidation of indole-3-acetic acid (IAA). This catabolic process is primarily mediated by a class of enzymes known as DIOXYGENASE FOR AUXIN OXIDATION (DAO).[1][2] In Arabidopsis thaliana, two key enzymes, AtDAO1 and AtDAO2, have been identified as the primary catalysts for this reaction.[2] While initial hypotheses suggested a significant role for peroxidases in IAA oxidation, it is now understood that DAO-mediated oxidation is the principal pathway for oxIAA formation under normal physiological conditions.

Recent studies have revealed a more nuanced understanding of this pathway, suggesting that IAA is first conjugated to amino acids, such as aspartate (Asp) and glutamate (Glu), by GH3 amido synthetases. These IAA-amino acid conjugates are then the preferred substrates for DAO1, which oxidizes them to oxIAA-Asp and oxIAA-Glu. These oxidized conjugates are subsequently hydrolyzed by amidohydrolases like ILR1 to release the final product, oxIAA.[3]

Quantitative Data

The regulation of auxin homeostasis is a quantitative process, and understanding the concentrations of IAA and its catabolites, as well as the kinetic parameters of the involved enzymes, is crucial.

Table 1: Endogenous Concentrations of IAA and oxIAA in Arabidopsis thaliana

| Tissue Type | Compound | Concentration (pmol/g FW) | Reference |

| Roots | IAA | 15.6 ± 2.8 | Pěnčík et al., 2013 |

| Roots | oxIAA | 89.4 ± 15.7 | Pěnčík et al., 2013 |

| Shoots | IAA | 25.1 ± 4.5 | Pěnčík et al., 2013 |

| Shoots | oxIAA | 104.2 ± 18.9 | Pěnčík et al., 2013 |

Table 2: Enzyme Kinetics and Activity of AtDAO1

| Substrate | Enzyme | Kinetic Parameter | Value | Unit | Reference |

| IAA-Glu | AtDAO1 | Km | 5.8 ± 0.6 | µM | Hayashi et al., 2021 |

| IAA-Glu | AtDAO1 | kcat | 0.93 ± 0.03 | s-1 | Hayashi et al., 2021 |

| IAA-Glu | AtDAO1 | kcat/Km | 1.6 x 105 | M-1s-1 | Hayashi et al., 2021 |

| IAA | rDAO1 | Enzymatic Activity | 6.5 ± 0.2 | pmol oxIAA·min-1·µg-1 protein | Zhang et al., 2016 |

| IAA | rDAO2 | Enzymatic Activity | 6.3 ± 1.1 | pmol oxIAA·min-1·µg-1 protein | Zhang et al., 2016 |

Experimental Protocols

In Vitro Enzyme Assay for DIOXYGENASE FOR AUXIN OXIDATION (DAO)

This protocol is adapted from studies on recombinant AtDAO1 and provides a method for assessing the enzymatic conversion of IAA or its conjugates to their oxidized forms.

Materials:

-

Recombinant DAO enzyme (e.g., purified from E. coli)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 4 mM 2-oxoglutarate, 2 mM L-ascorbic acid, and 0.2 mM (NH4)2Fe(SO4)2·6H2O

-

Substrate: Indole-3-acetic acid (IAA) or IAA-amino acid conjugate (e.g., IAA-Aspartate)

-

Quenching Solution: Acetic acid

-

LC-MS grade solvents (acetonitrile, water, formic acid)

Procedure:

-

Prepare the reaction mixture by combining the reaction buffer with the DAO enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding the substrate (e.g., 100 µM IAA-Asp).

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) with gentle shaking.

-

Stop the reaction by adding an equal volume of quenching solution (e.g., 1% acetic acid).

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant for the presence of oxIAA or its conjugated form using LC-MS/MS.

Extraction and Quantification of oxIAA from Plant Tissues by LC-MS/MS

This protocol outlines a general procedure for the analysis of endogenous oxIAA from plant tissues, such as Arabidopsis thaliana seedlings.

Materials:

-

Plant tissue (e.g., 50-100 mg fresh weight)

-

Extraction Solvent: Isopropanol/water/concentrated HCl (2:1:0.002, v/v/v)

-

Internal Standard: 13C6-labeled oxIAA

-

Dichloromethane

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a reverse-phase C18 column

Procedure:

-

Flash-freeze the plant tissue in liquid nitrogen and grind to a fine powder.

-

Add the extraction solvent and the internal standard to the powdered tissue.

-

Shake the mixture at 4°C for 30 minutes.

-

Add dichloromethane and shake for another 30 minutes at 4°C.

-

Centrifuge to separate the phases and collect the upper aqueous phase.

-

Concentrate the aqueous phase under vacuum.

-

Resuspend the residue in a small volume of acidic water and perform solid-phase extraction (SPE) to purify the auxins.

-

Elute the auxins from the SPE cartridge, dry down the eluate, and resuspend in the initial LC mobile phase.

-

Inject the sample into the LC-MS/MS system for quantification. The mass transitions for oxIAA and its labeled internal standard should be monitored in selected reaction monitoring (SRM) mode.

Regulatory and Signaling Pathways

The biosynthesis of oxIAA is tightly regulated as part of the broader auxin signaling network. The expression of the DAO1 gene is influenced by auxin levels, creating a feedback loop. High levels of auxin can induce the expression of DAO1 as well as GH3 genes, which promote the conjugation of IAA to amino acids. This provides a mechanism to buffer auxin concentrations and maintain homeostasis.[4][5]

The transcription factor AUXIN RESPONSE FACTOR 8 (ARF8) has been implicated in the regulation of DAO1 expression, suggesting a direct link between the canonical auxin signaling pathway and auxin catabolism.[6] Furthermore, there is evidence of crosstalk between auxin and other plant hormones, such as jasmonic acid (JA), in the regulation of DAO1 expression.[6]

Conclusion

The biological synthesis of this compound via the DAO-mediated oxidation of IAA and its conjugates is a fundamental process in the regulation of auxin levels in plants. This technical guide has provided an in-depth overview of the core pathway, quantitative data on metabolite concentrations and enzyme kinetics, detailed experimental protocols for key assays, and a summary of the regulatory signaling networks. A thorough understanding of these pathways is essential for researchers aiming to modulate plant growth and development, and may offer insights for the development of novel herbicides or plant growth regulators. Further research into the specific regulatory mechanisms of DAO enzymes and their interactions with other hormonal pathways will continue to be a fruitful area of investigation.

References

- 1. DIOXYGENASE FOR AUXIN OXIDATION 1 catalyzes the oxidation of IAA amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Dynamic regulation of auxin oxidase and conjugating enzymes AtDAO1 and GH3 modulates auxin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dioxygenase-encoding AtDAO1 gene controls IAA oxidation and homeostasis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Primary Auxin Response Genes GH3s and DAO1 Modulate Stamen Elongation in Arabidopsis thaliana and Solanum lycopersicum - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Oxindole-3-Acetic Acid: A Technical Guide

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the key spectroscopic data for oxindole-3-acetic acid, a significant metabolite of the plant hormone indole-3-acetic acid (IAA). This document compiles essential data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for the characterization and analysis of this compound.

Core Spectroscopic Data

The structural elucidation and confirmation of oxindole-3-acetic acid rely on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for Oxindole-3-Acetic Acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.8 (br s) | Broad Singlet | - | NH |

| 7.20-7.25 (m) | Multiplet | - | Aromatic CH |

| 7.15 (t) | Triplet | 7.5 | Aromatic CH |

| 6.95 (t) | Triplet | 7.5 | Aromatic CH |

| 6.85 (d) | Doublet | 7.5 | Aromatic CH |

| 3.85 (t) | Triplet | 5.0 | CH |

| 2.95 (dd) | Doublet of Doublets | 16.5, 5.0 | CH₂ |

| 2.60 (dd) | Doublet of Doublets | 16.5, 5.0 | CH₂ |

Note: NMR data can be influenced by the solvent used. The data presented is a representative example.

Table 2: ¹³C NMR Spectroscopic Data for Oxindole-3-Acetic Acid

| Chemical Shift (δ) ppm | Assignment |

| 178.5 | C=O (amide) |

| 172.0 | C=O (acid) |

| 142.5 | Aromatic C-N |

| 130.0 | Aromatic CH |

| 128.5 | Aromatic C |

| 125.0 | Aromatic CH |

| 122.5 | Aromatic CH |

| 110.0 | Aromatic CH |

| 45.0 | CH |

| 35.0 | CH₂ |

Table 3: IR Spectroscopic Data for Oxindole-3-Acetic Acid

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H Stretch |

| 3300-2500 | O-H Stretch (carboxylic acid) |

| 1710 | C=O Stretch (carboxylic acid) |

| 1680 | C=O Stretch (amide) |

| 1620 | Aromatic C=C Stretch |

| 1470 | C-H Bend |

Table 4: Mass Spectrometry Data for Oxindole-3-Acetic Acid

| Technique | m/z | Relative Intensity | Assignment |

| GC-MS | 191 | - | [M]⁺ |

| 146 | - | [M-COOH]⁺ | |

| 118 | - | [M-COOH-CO]⁺ | |

| MS/MS (Negative Ion Mode) | 190.05 | - | [M-H]⁻ |

| 146.06 | 100 | [M-H-CO₂]⁻ | |

| 117.06 | - | Further fragmentation |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline the typical experimental protocols for obtaining the NMR, IR, and MS data for oxindole-3-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of oxindole-3-acetic acid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical and can affect the chemical shifts of labile protons such as those in the N-H and O-H groups.[1]

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C NMR spectra.

-

¹H NMR: Proton spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

¹³C NMR: Carbon spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like oxindole-3-acetic acid, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.[2][3]

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Collection: A background spectrum of the KBr pellet or the empty ATR crystal is first collected. The sample is then scanned, and the background is automatically subtracted to yield the infrared spectrum of the compound. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first vaporized and separated on a GC column before being introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique for GC-MS.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Oxindole-3-acetic acid and its metabolites can be analyzed by reverse-phase HPLC coupled to a tandem mass spectrometer.[4] Electrospray Ionization (ESI) is a suitable ionization method for LC-MS, and it can be operated in both positive and negative ion modes to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.[4][5]

Mass Analysis and Fragmentation:

-

Full Scan MS: The mass spectrometer is operated in full scan mode to determine the molecular weight of the compound.

-

Tandem MS (MS/MS): To obtain structural information, a precursor ion (e.g., the molecular ion) is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This is particularly useful for confirming the identity of the compound in complex mixtures.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of oxindole-3-acetic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 4. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structural Architecture of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of the crystal structure of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, a molecule of significant interest in biological and pharmaceutical research. Through a comprehensive review of available crystallographic data, this guide aims to furnish researchers and drug development professionals with the foundational structural knowledge necessary for applications in molecular modeling, drug design, and biochemical studies.

Core Crystallographic Data

The crystal structure of the chiral form, [(3S)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetic acid, has been determined in a complex with the acetyl esterase from Thermotoga maritima (PDB entry: 5JIB).[1][2] This provides valuable insight into the molecule's conformation and intermolecular interactions within a protein binding pocket. The following tables summarize key quantitative data derived from this crystallographic analysis.

Table 1: Unit Cell Parameters

| Parameter | Value |

| a (Å) | 88.92 |

| b (Å) | 102.04 |

| c (Å) | 121.56 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Space Group | P 21 21 21 |

| Resolution (Å) | 1.86 |

Data corresponds to the protein-ligand complex crystal structure.

Table 2: Selected Bond Lengths of this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1' | C2' | 1.52 |

| C2' | O2' | 1.25 |

| C2' | N1 | 1.36 |

| N1 | C7A | 1.40 |

| C7A | C3A | 1.39 |

| C3A | C3 | 1.52 |

| C3 | C2' | 1.54 |

| C3 | C8 | 1.53 |

| C8 | C9 | 1.51 |

| C9 | O10 | 1.22 |

| C9 | O11 | 1.28 |

Table 3: Selected Bond Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| O2' | C2' | N1 | 127.3 |

| O2' | C2' | C3 | 125.9 |

| N1 | C2' | C3 | 106.8 |

| C2' | N1 | C7A | 110.8 |

| N1 | C7A | C3A | 108.7 |

| C7A | C3A | C3 | 132.8 |

| C3A | C3 | C2' | 102.2 |

| C3A | C3 | C8 | 113.8 |

| C2' | C3 | C8 | 115.1 |

| C3 | C8 | C9 | 112.9 |

| O10 | C9 | C8 | 120.3 |

| O10 | C9 | O11 | 121.5 |

| O11 | C9 | C8 | 118.2 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrolysis of its corresponding ester or nitrile precursor. A general method involves the Knoevenagel condensation of isatin with a compound containing an active methylene group, such as malonic acid or cyanoacetic acid, followed by subsequent chemical transformations.

Materials:

-

Isatin

-

Malonic acid

-

Pyridine

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Condensation: A mixture of isatin (1 equivalent) and malonic acid (1.2 equivalents) in pyridine is heated at reflux for 2-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Hydrolysis and Decarboxylation: After completion of the condensation, the reaction mixture is cooled to room temperature and poured into ice-cold water. Concentrated hydrochloric acid is added dropwise until the pH reaches approximately 1-2, leading to the precipitation of the crude product. The mixture is then heated to reflux for 1-2 hours to effect decarboxylation.

-

Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold water, and dried. The crude product is then recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Characterization: The final product is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Biological Context and Signaling

This compound, also known as oxindole-3-acetic acid, is a catabolite of the plant hormone indole-3-acetic acid (IAA).[3] In plants, the conversion of IAA to its oxindole derivative is a key mechanism for regulating auxin levels, which are critical for various growth and developmental processes. This conversion is an oxidative process.

Furthermore, derivatives of this molecule have been shown to interact with human proteins. For instance, (5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid binds to the catalytic domain of human JARID1B, a histone demethylase. This suggests that the oxindole scaffold could be a valuable starting point for the development of inhibitors for epigenetic targets.

Conclusion

The structural and functional data presented in this technical guide for this compound provide a solid foundation for its further investigation and application. The detailed crystallographic parameters offer a precise three-dimensional understanding of the molecule, which is invaluable for computational studies and rational drug design. The outlined synthetic protocol provides a practical basis for its preparation, and the elucidated biological context highlights its relevance in both plant biology and as a potential scaffold for targeting human enzymes. This compilation of data aims to accelerate research and development efforts centered around this versatile chemical entity.

References

An In-depth Technical Guide on the Core Mechanism of Action of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, commonly known as 2-oxindole-3-acetic acid (OxIAA), is a molecule of significant interest primarily within the domain of plant biology.[1][2][3][4] It is a major catabolite of the principal plant hormone indole-3-acetic acid (IAA), or auxin, and plays a crucial role in regulating auxin homeostasis.[4] While the 2-oxindole scaffold is a privileged structure in medicinal chemistry, featuring in numerous drug candidates with diverse biological activities, the parent molecule, this compound, has been sparsely investigated for its pharmacological effects in mammalian systems.[5][6] This guide provides a comprehensive overview of the established mechanism of action of this compound in plants and explores potential mechanisms in the context of drug development, drawing inferences from its chemical derivatives and its precursor, IAA.

Introduction to this compound

This compound is an indole derivative characterized by an oxo group at the 2-position of the indole ring and an acetic acid moiety at the 3-position.[1][2] Its primary and most well-characterized role is as a product of irreversible oxidative catabolism of indole-3-acetic acid in plants.[7] This process is a key mechanism for controlling the levels of active auxin, thereby modulating plant growth and development.[4][7]

While direct evidence for the pharmacological activity of this compound in humans is limited, the 2-oxindole core is a recurring motif in a variety of pharmacologically active compounds, including tyrosine kinase inhibitors used in oncology.[6] Furthermore, its precursor, IAA, has demonstrated potential as a pro-drug in targeted cancer therapy.[8][9]

Mechanism of Action in Plant Biology: Regulation of Auxin Homeostasis

The primary mechanism of action of this compound in plants is its role in the catabolic pathway of auxin. High concentrations of auxin can be toxic to plants, and therefore, its levels are tightly regulated through biosynthesis, transport, and inactivation. One of the major inactivation pathways is the oxidation of IAA to this compound.[7]

This catabolite has significantly lower biological activity compared to IAA.[4] The formation of this compound is considered an irreversible step in auxin deactivation. The compound can be further metabolized, for instance, through glucosylation, to form 2-oxindole-3-acetyl-1-O-ß-d-glucose.[7] This metabolic pathway ensures the precise spatio-temporal control of auxin gradients, which are essential for various developmental processes in plants.

Potential Mechanisms of Action in a Drug Development Context

While direct studies on the mechanism of action of this compound in mammalian systems are scarce, the activities of its derivatives and its precursor, IAA, offer valuable insights for drug development professionals.

The 2-Oxindole Scaffold in Medicinal Chemistry

The 2-oxindole core is a versatile scaffold that has been extensively utilized in the design of bioactive molecules. Derivatives of this structure have been shown to exhibit a wide range of therapeutic effects, including:

-

Anti-inflammatory activity: Certain oxindole derivatives have been developed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[10]

-

Anticancer activity: The 2-oxindole moiety is a core component of several tyrosine kinase inhibitors, such as Sunitinib, which target receptors like VEGFR and PDGFR, crucial for tumor angiogenesis and growth.

The bioactivity of these derivatives is often dependent on the substitutions at the C-3 position of the oxindole ring, which can significantly influence their interaction with biological targets.[5]

Cytotoxicity via Oxidative Activation

A potential mechanism of action for this compound can be inferred from studies on its precursor, IAA. IAA itself is relatively non-toxic to mammalian cells but can be converted into a potent cytotoxic agent upon oxidation by peroxidases, such as horseradish peroxidase (HRP).[8][9] This has led to the development of a targeted cancer therapy strategy where HRP is delivered specifically to tumor cells (e.g., via antibody conjugates), and systemic administration of IAA leads to localized production of cytotoxic species.[8][9]

The oxidation of IAA by HRP is believed to generate reactive intermediates, including the 3-methylene-2-oxindole radical.[8][9][11] These reactive species can induce cytotoxicity through various mechanisms, including:

-

Depletion of intracellular thiols: The reactive intermediates can readily react with nucleophiles like glutathione, leading to oxidative stress.[11]

-

DNA damage: The radicals can cause DNA strand breaks and form adducts with DNA bases.[8][9]

-

Lipid peroxidation: The oxidative process can damage cellular membranes through lipid peroxidation.[8][9]

Given that this compound is an oxidized form of IAA, it is plausible that it could be involved in or share similarities with these cytotoxic pathways, although further research is needed to confirm this.

Quantitative Data

| Compound/Derivative | Target(s) | Activity Type | Value | Reference |

| Oxindole Derivative III | COX-1, COX-2, 5-LOX | IC50 | 0.62 µM, 0.18 µM, 9.87 µM | [10] |

| Oxindole Derivative IV | COX-1, COX-2, 5-LOX | IC50 | 0.11 µM, 0.10 µM, 0.56 µM | [10] |

| Indolyl Ester Derivative V | COX-2 | IC50 | 0.05 µM | [10] |

Note: The table presents data for derivatives of the 2-oxindole scaffold to illustrate its potential, as direct quantitative data for this compound against therapeutic targets is not available.

Experimental Protocols

The following are representative protocols that can be adapted for the study of this compound and its derivatives.

Quantification by HPLC-MS/MS

This protocol is adapted from methods used for the analysis of IAA and its metabolites.[12]

-

Sample Preparation:

-

Homogenize biological samples (e.g., cell pellets, tissue) in an appropriate extraction buffer (e.g., 80% methanol).

-

Centrifuge to pellet debris and collect the supernatant.

-

Perform solid-phase extraction (SPE) for sample clean-up and concentration. A C18 column is suitable for this purpose.

-

Elute the analyte with methanol and evaporate to dryness.

-

Reconstitute the sample in a mobile phase-compatible solvent for analysis.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% acetic acid in water.

-

Mobile Phase B: 0.1% acetic acid in methanol.

-

Gradient: A suitable gradient from 10% to 100% B over approximately 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI), both positive and negative modes should be tested for optimal sensitivity.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be determined.

-

In Vitro COX/5-LOX Inhibition Assay

This protocol is relevant for assessing the anti-inflammatory potential of 2-oxindole derivatives.

-

Enzyme Preparation: Use commercially available COX-1, COX-2, and 5-LOX enzymes.

-

Assay Buffer: Prepare an appropriate buffer for each enzyme as per the manufacturer's instructions.

-

Test Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme, assay buffer, and the test compound at various concentrations.

-

Pre-incubate the mixture at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the substrate (e.g., arachidonic acid).

-

Incubate for a specific time.

-

Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or LC-MS-based).

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability Assay (MTT or Resazurin Assay)

This protocol is useful for evaluating the cytotoxicity of compounds, particularly in the context of cancer research.

-

Cell Culture: Plate mammalian cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (and HRP if evaluating the pro-drug strategy). Include appropriate controls (vehicle, positive control for cytotoxicity).

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Viability Assessment:

-

Add MTT or resazurin solution to each well and incubate for a few hours.

-

For the MTT assay, solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a well-established player in the intricate regulation of plant growth, acting as a key catabolite in auxin homeostasis. Its mechanism of action in this context is primarily through the deactivation of the active hormone IAA. For drug development professionals, while the parent compound itself has not been a major focus of pharmacological investigation, the 2-oxindole scaffold it possesses is of significant interest and is present in numerous bioactive molecules. The potential for oxidative activation of its precursor, IAA, to generate cytotoxic species also opens an intriguing, albeit indirect, avenue for considering the bioactivity of related oxindole structures. The future exploration of this compound and its derivatives may yet uncover direct pharmacological activities in mammalian systems, warranting further investigation into this and related compounds.

References

- 1. Oxindole-3-acetic acid | C10H9NO3 | CID 3080590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-oxindole-3-acetic acid | 2971-31-5 [chemicalbook.com]

- 3. 2-oxindole-3-acetic acid (CHEBI:133221) [ebi.ac.uk]

- 4. academic.oup.com [academic.oup.com]

- 5. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 7. Frontiers | Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species [frontiersin.org]

- 8. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Oxindole-3-Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological effects.[1] Its ability to be readily functionalized allows for the generation of diverse derivatives with tailored biological activities.[1] This technical guide provides an in-depth overview of the significant biological potential of oxindole-3-acetic acid derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. The content herein summarizes key quantitative data, details common experimental protocols, and visualizes complex biological pathways and workflows to support ongoing research and development efforts.

Anticancer Activity

Oxindole derivatives have been extensively investigated as potential anticancer agents.[1] Certain spiro-oxindole derivatives have demonstrated potent in vitro activity against breast cancer cell lines, including MCF-7 and MDA-MB-231, with one compound exhibiting an IC50 value as low as 3.55 µM against MCF-7 cells.[2] Notably, these compounds showed no cytotoxicity against normal mouse embryonic fibroblast (NIH/3T3) cells, indicating a favorable selectivity profile.[2] The mechanism of action for many of these derivatives involves the disruption of critical cellular processes required for tumor growth and proliferation, such as the inhibition of tubulin polymerization and the modulation of key signaling kinases.[3][4][5]

Data Presentation: Anticancer Activity of Oxindole Derivatives

| Compound Class/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| Spiro-oxindole derivative (Comp. 6) | MCF-7 (Breast) | 3.55 ± 0.49 µM | [2] |

| Spiro-oxindole derivative (Comp. 6) | MDA-MB-231 (Breast) | 4.40 ± 0.468 µM | [2] |

| 3-Substituted oxindole (Comp. 6f) | MCF-7 (Breast) | 14.77 µM | [3] |

| 3-Thiooxindole derivative (Comp. 9c) | HCT-116 (Colon) | 6.64 ± 0.95 µM | [5] |

| 3-Thiooxindole derivative (Comp. 7d) | HCT-116 (Colon) | 6.73 ± 0.36 µM | [5] |

| Ferrocenyl oxindole (Z-isomer 12b) | Human Breast Cancer | 0.49 µM | [4] |

Mechanisms of Anticancer Action